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Compound of Interest

Compound Name: Pinocembrin, 7-acetate

Cat. No.: B15592237

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
pinocembrin and a predictive analysis for its derivative, pinocembrin, 7-acetate. Due to the
limited availability of direct experimental data for pinocembrin, 7-acetate, this document
leverages established spectroscopic principles and existing data for the parent compound to
offer a robust predictive guide. This whitepaper is intended to support research and
development activities by providing detailed methodologies, predicted and known spectral data,
and logical workflows for the characterization of these compounds.

Introduction

Pinocembrin, a flavonoid found in various plants, honey, and propolis, is known for its wide
range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and
anticancer properties. Its therapeutic potential has led to significant interest in its derivatives for
drug development. One such derivative is pinocembrin, 7-acetate (CAS: 109592-60-1), a
compound isolated from Pinus armandii with reported antitumor activity. The structural
modification through acetylation at the 7-position can significantly alter its physicochemical
properties, such as solubility and bioavailability, making its detailed characterization crucial.

This guide presents the available spectroscopic data for pinocembrin and offers a detailed
prediction of the spectroscopic data for pinocembrin, 7-acetate, to aid in its identification and
characterization.
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Spectroscopic Data

The following tables summarize the known spectroscopic data for pinocembrin and the
predicted data for pinocembrin, 7-acetate. The predictions are based on the established
effects of acetylation on the spectral properties of flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. *H NMR Data

The acetylation of the hydroxyl group at the C-7 position is expected to cause a downfield shift
of the adjacent aromatic protons (H-6 and H-8) and the appearance of a new singlet for the
acetyl methyl protons.

Pinocembrin (Experimental, Pinocembrin, 7-acetate

Position DMSO-de) & (ppm), (Predicted, CDCIs) & (ppm),
Multiplicity, J (Hz) Multiplicity, J (Hz)

2 5.45 (dd, J = 12.8, 3.0) ~5.4 (dd)

3a 3.20 (dd, J = 17.0, 12.8) ~3.1 (dd)

3b 2.75 (dd, J = 17.0, 3.0) ~2.8 (dd)

5-OH 12.10 (s) ~12.0 (s)

6 5.95(d, J=2.2) ~6.2(d, J=2.2)

8 5.92(d,J=2.2) ~6.1(d, J=2.2)

2', 6 7.45-7.55 (m) ~7.4-7.5 (m)

3,45 7.35-7.45 (m) ~7.3-7.4 (m)

7-OAc - ~2.3 (s, 3H)

2.1.2. 3C NMR Data

Acetylation at C-7 is predicted to cause a slight downfield shift for C-7 and adjacent carbons
(C-6, C-8, C-8a), and an upfield shift for C-5. A new carbonyl and methyl signal from the
acetate group will also be present.
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S Pinocembrin (Experimental, Pinocembrin, 7-acetate
DMSO-de) 8 (ppm) (Predicted, CDCls) 3 (ppm)

2 785 79

3 42.0 43

4 196.0 195

4a 102.5 103

5 163.5 ~160

6 96.0 o8

7 167.0 165

8 95.0 ~97

8a 162.5 163

r 138.5 138

2,6 1285 ~129

3,5 128.0 ~128

4 128.0 128

7-OAc (C=0) i 169

7-OAc (CHs) i 1

Infrared (IR) Spectroscopy

The IR spectrum of pinocembrin, 7-acetate is expected to show a characteristic ester
carbonyl stretch and a C-O stretch from the acetate group, while the broad O-H stretch from
the 7-hydroxyl group will be absent.
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Functional Group

Pinocembrin (Experimental,
KBr) v (cm~1)

Pinocembrin, 7-acetate
(Predicted, KBr) v (cm™1)

O-H (phenolic)

3100-3400 (broad)

3100-3400 (for 5-OH, sharp)

C=0 (ketone) ~1640 ~1645
C=0 (ester) ~1760
C-O (ester) ~1240

C=C (aromaitic)

~1600, 1580, 1450

~1600, 1580, 1450

Mass Spectrometry (MS)

The mass spectrum of pinocembrin, 7-acetate is expected to show a molecular ion peak

corresponding to its molecular weight (298.3 g/mol ). A characteristic fragmentation would be

the loss of the acetyl group.

Parameter

Pinocembrin (Experimental)

Pinocembrin, 7-acetate

(Predicted)
Molecular Formula C15H1204 C17H1405
Molecular Weight 256.26 298.29
[M]+e m/z 256 m/z 298
Key Fragments m/z 179, 152 Mz 256 ([M-CHaCO+), m/z

179, 152

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of flavonoids like

pinocembrin and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a suitable deuterated solvent (e.g., CDClsz, DMSO-ds, Acetone-de). The choice of solvent
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depends on the solubility of the compound. Add a small amount of tetramethylsilane (TMS)
as an internal standard (0 ppm).

e 1H NMR Acquisition: Acquire the *H NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and 16-64 scans.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum on the same instrument. Due to the
lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay (2-5 seconds) are typically required. A proton-decoupled sequence is used
to simplify the spectrum.

e 2D NMR (COSY, HSQC, HMBC): To aid in structural elucidation, 2D NMR experiments such
as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),
and HMBC (Heteronuclear Multiple Bond Correlation) can be performed using standard
pulse programs provided by the spectrometer manufacturer.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet): Mix a small amount of the dry sample (1-2 mg) with about
100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to
a fine powder and press it into a transparent pellet using a hydraulic press.

o Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer,
typically in the range of 4000-400 cm~1. A background spectrum of a pure KBr pellet should
be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
volatile solvent such as methanol or acetonitrile.

 lonization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is
a common technique for flavonoids, and can be run in either positive or negative ion mode.

e Analysis: Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), an
Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the exact mass and
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elemental composition.

o Tandem MS (MS/MS): To obtain fragmentation information, perform tandem mass
spectrometry by selecting the molecular ion and subjecting it to collision-induced dissociation
(CID).

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and
relationships relevant to the study of pinocembrin and its derivatives.
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Caption: Experimental workflow for isolation, synthesis, and characterization.
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Caption: Structural relationship between Pinocembrin and its 7-acetate.

Conclusion

This technical guide provides a foundational resource for researchers working with pinocembrin
and its acetylated derivatives. While direct experimental data for pinocembrin, 7-acetate
remains scarce in publicly available literature, the predictive data and generalized experimental
protocols presented herein offer a strong starting point for its synthesis, characterization, and
further development. The provided workflows and structural relationship diagrams aim to
facilitate a clear understanding of the processes involved in the study of these promising
natural products. As research in this area continues, it is anticipated that experimental data for
pinocembrin, 7-acetate will become available, allowing for the validation and refinement of the
predictions made in this guide.

 To cite this document: BenchChem. [Spectroscopic and Methodological Guide to
Pinocembrin, 7-acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592237#spectroscopic-data-nmr-ir-ms-for-
pinocembrin-7-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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